molecular formula C6H2O2S2 B13760093 Thieno[3,2-b]thiophene-2,5-dione CAS No. 60749-71-5

Thieno[3,2-b]thiophene-2,5-dione

Cat. No.: B13760093
CAS No.: 60749-71-5
M. Wt: 170.2 g/mol
InChI Key: JJFFKSNSZYHZPV-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that features a fused ring system composed of thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[3,2-b]thiophene-2,5-dione can be synthesized through several methods. One common approach involves the use of thiophene as a starting material, followed by multi-step reactions to introduce the necessary functional groups. For example, the synthesis of a key monomer, 3,6-bis(5-bromo-4-alkylthiophen-2-yl)this compound, has been improved to achieve higher yields with fewer reaction steps .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include solvent removal, Soxhlet extraction, and purification steps to obtain the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-2,5-dione involves its electron-rich structure, which allows it to participate in various charge transport processes. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels facilitate efficient charge transfer, making it suitable for use in semiconducting polymers .

Properties

CAS No.

60749-71-5

Molecular Formula

C6H2O2S2

Molecular Weight

170.2 g/mol

IUPAC Name

thieno[3,2-b]thiophene-2,5-dione

InChI

InChI=1S/C6H2O2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H

InChI Key

JJFFKSNSZYHZPV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=O)S2)SC1=O

Origin of Product

United States

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